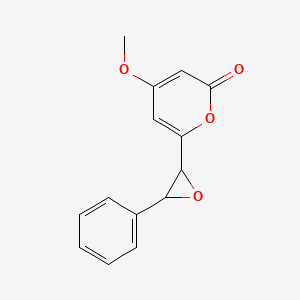
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one is a chemical compound that belongs to the class of kavalactones. These compounds are known for their diverse biological activities and are often found in plants of the Piperaceae family. This particular compound has been isolated from the leaves of Piper fuligineum Kunth, a shrub endemic to Brazil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of 4-methoxy-2H-pyran-2-one as a starting material, which undergoes a series of reactions to introduce the 3-phenyloxiran-2-yl group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The methoxy and oxirane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound has shown potential in biological studies, particularly in its interaction with various enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-6-styryl-2H-pyran-2-one: Another kavalactone with similar structural features.
6-(1,2-Dihydroxy-2-phenylethyl)-4-methoxy-2H-pyran-2-one: A compound with additional hydroxyl groups.
Methyl 4-methoxy-3-(3-methylbut-2-enoyl)benzoate: A benzoic acid derivative with a similar methoxy group.
Uniqueness
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one is unique due to the presence of the 3-phenyloxiran-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other kavalactones and contributes to its specific interactions with biological targets .
Propiedades
Número CAS |
111864-32-5 |
|---|---|
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
4-methoxy-6-(3-phenyloxiran-2-yl)pyran-2-one |
InChI |
InChI=1S/C14H12O4/c1-16-10-7-11(17-12(15)8-10)14-13(18-14)9-5-3-2-4-6-9/h2-8,13-14H,1H3 |
Clave InChI |
MLGUXXSGWWCJQW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)OC(=C1)C2C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine](/img/structure/B14311415.png)
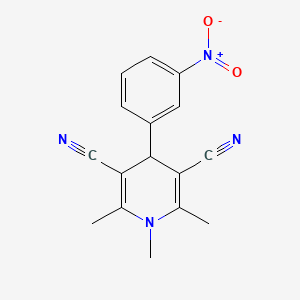

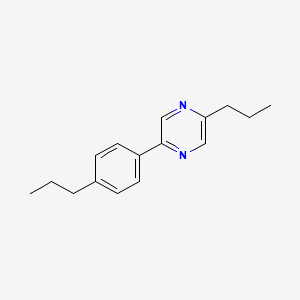
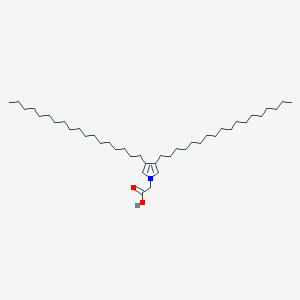



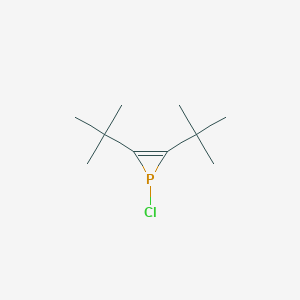
![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)

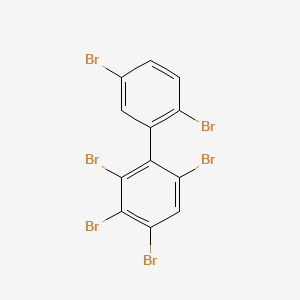
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL](/img/structure/B14311464.png)
